molecular formula C21H29N3O5 B2449385 N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 891126-37-7

N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2449385
M. Wt: 403.479
InChI Key: RZPAOVDQEXXQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide” is a complex organic molecule. It contains a cyclohexanecarboxamide group, an oxadiazole ring, and a phenyl ring substituted with three ethoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The oxadiazole ring and the amide group could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the ethoxy groups could influence its solubility and the oxadiazole ring could affect its stability .

Scientific Research Applications

Anticancer Evaluation The compound's analogs have been designed, synthesized, and evaluated for their anticancer activities. For instance, derivatives have been tested against several cancer cell lines, showing moderate to excellent anticancer activity. This highlights the compound's potential as a basis for developing new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Enzyme Inhibition Studies The structure of N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide and its derivatives have also been explored for enzyme inhibition, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurological disorders, such as dementias and myasthenia gravis. Research into 1,3,4-oxadiazoles decorated with long alkyl chains has shown moderate dual inhibition against AChE and BChE, suggesting potential therapeutic applications (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).

Photolytic Studies Photolytic studies of oxadiazoles, including those similar in structure to N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, have been conducted to understand their behavior under light exposure. These studies help in understanding the stability and degradation pathways of these compounds, which is crucial for their potential application in photochemistry and photopharmacology (Tsuge, Oe, & Tashiro, 1977).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)20-23-24-21(29-20)22-19(25)14-10-8-7-9-11-14/h12-14H,4-11H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAOVDQEXXQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

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